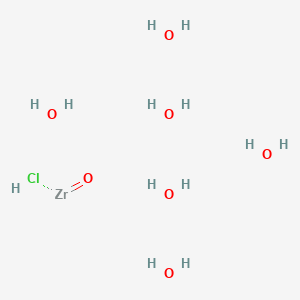
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,dichlorooxo-, hexahydrate (8CI,9CI) is a chemical compound with the molecular formula Cl2O Zr . 6 H2 O This compound is characterized by its high reactivity and solubility in water and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium,dichlorooxo-, hexahydrate can be synthesized through the reaction of zirconium dioxide (ZrO2) with hydrochloric acid (HCl). The reaction typically involves dissolving zirconium dioxide in hydrochloric acid, followed by the crystallization of the product . The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of zirconium,dichlorooxo-, hexahydrate involves large-scale reactions in reactors where zirconium dioxide is treated with hydrochloric acid. The resulting solution is then subjected to evaporation and crystallization processes to obtain the hexahydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions
Zirconium,dichlorooxo-, hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Common reagents used in reactions with zirconium,dichlorooxo-, hexahydrate include reducing agents like hydrogen gas (H2) and oxidizing agents like oxygen (O2). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of zirconium,dichlorooxo-, hexahydrate include zirconium dioxide (ZrO2), zirconium tetrachloride (ZrCl4), and various zirconium complexes depending on the reagents and conditions used .
Scientific Research Applications
Zirconium,dichlorooxo-, hexahydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of zirconium,dichlorooxo-, hexahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, it acts as a catalyst by providing active sites for chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Zirconium dichloride oxide octahydrate: Similar in structure but contains more water molecules (octahydrate) compared to the hexahydrate form.
Zirconium tetrachloride: A related compound with a higher chlorine content and different reactivity.
Uniqueness
Zirconium,dichlorooxo-, hexahydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its hexahydrate form makes it particularly useful in applications requiring controlled release of zirconium ions .
Properties
Molecular Formula |
ClH13O7Zr |
|---|---|
Molecular Weight |
251.77 g/mol |
IUPAC Name |
oxozirconium;hexahydrate;hydrochloride |
InChI |
InChI=1S/ClH.6H2O.O.Zr/h1H;6*1H2;; |
InChI Key |
FWDSLVMISVUBIC-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O=[Zr].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




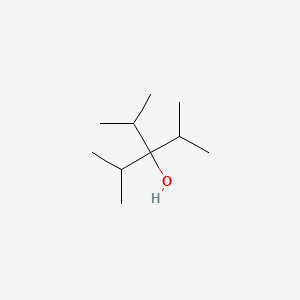
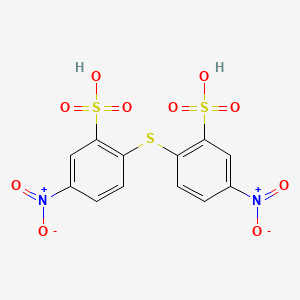
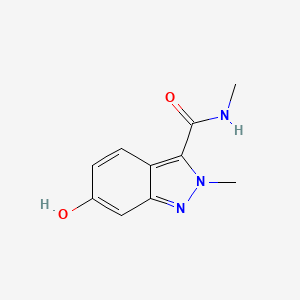
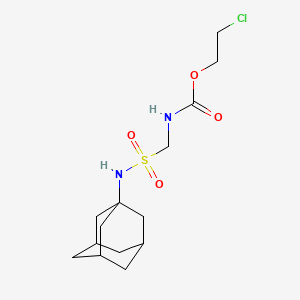
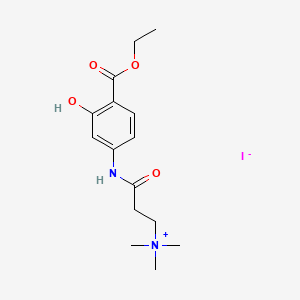
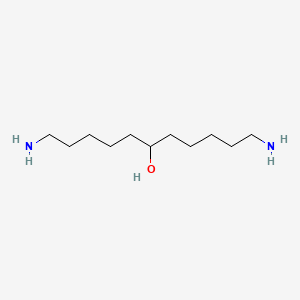
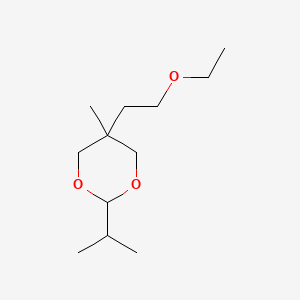
![Phenanthro[2,3-c]furan-8,10-dione](/img/structure/B13754548.png)
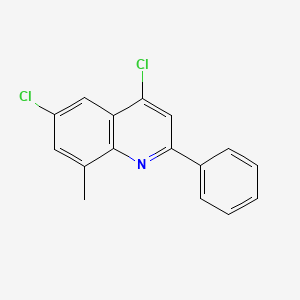
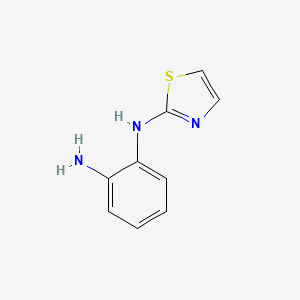
![6-[(2-Chloro-4,6-dinitrophenyl)azo]-3,4-dihydro-2,2,4,7-tetramethyl-2H-quinoline-1-ethanol](/img/structure/B13754561.png)

